molecular formula C11H9N3O4 B13871544 1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid

1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid

Katalognummer: B13871544
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: LXMYQVMNCYZSRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features both pyridine and pyridazine rings

Vorbereitungsmethoden

The synthesis of 1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves multi-step processes. One common method includes the introduction of a methoxy group into the pyridine ring, followed by the formation of the pyridazine ring through cyclization reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. For instance, the use of specific catalysts and controlled temperature conditions can significantly enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-(6-Methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid stands out due to its unique structural features and reactivity. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and reactivity profiles.

Eigenschaften

Molekularformel

C11H9N3O4

Molekulargewicht

247.21 g/mol

IUPAC-Name

1-(6-methoxypyridin-3-yl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C11H9N3O4/c1-18-9-3-2-7(6-12-9)14-5-4-8(15)10(13-14)11(16)17/h2-6H,1H3,(H,16,17)

InChI-Schlüssel

LXMYQVMNCYZSRO-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.